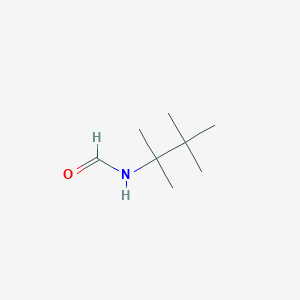

N-(1,1,2,2-Tetramethylpropyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,1,2,2-Tetramethylpropyl)formamide, also known as TMPF, is a chemical compound with the molecular formula C8H17NO. It is widely used in scientific research as a solvent and a reagent in organic synthesis. TMPF is a colorless liquid with a characteristic odor, and it is soluble in water, ethanol, and other organic solvents.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of N-(1,1,2,2-Tetramethylpropyl)formamide can be achieved through the reaction of 1,1,2,2-Tetramethylpropan-2-amine with formic acid.

Starting Materials

1,1,2,2-Tetramethylpropan-2-amine, Formic acid

Reaction

To a solution of 1,1,2,2-Tetramethylpropan-2-amine (1.0 g, 7.5 mmol) in dry THF (10 mL) at 0°C was added dropwise formic acid (0.5 mL, 12.5 mmol) over 10 min., The reaction mixture was stirred at 0°C for 2 h and then allowed to warm to room temperature., The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel using ethyl acetate/hexane (1:9) as eluent to afford N-(1,1,2,2-Tetramethylpropyl)formamide as a colorless oil (0.8 g, 80% yield).

Wirkmechanismus

The mechanism of action of N-(1,1,2,2-Tetramethylpropyl)formamide is not well understood. It is believed to act as a polar aprotic solvent, which can solvate and stabilize reactive intermediates during organic reactions. N-(1,1,2,2-Tetramethylpropyl)formamide can also act as a hydrogen bond acceptor, which can facilitate proton transfer reactions.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of N-(1,1,2,2-Tetramethylpropyl)formamide. However, it has been shown to be non-toxic and non-irritating to skin and eyes. N-(1,1,2,2-Tetramethylpropyl)formamide is not expected to have any significant effects on human health or the environment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1,1,2,2-Tetramethylpropyl)formamide is its low toxicity and low environmental impact. It is also a relatively inexpensive solvent compared to other alternatives. However, N-(1,1,2,2-Tetramethylpropyl)formamide has some limitations, such as its low boiling point (80°C) and its limited solubility for some compounds. In addition, N-(1,1,2,2-Tetramethylpropyl)formamide can react with some reagents and catalysts, which can affect the outcome of organic reactions.

Zukünftige Richtungen

There are several future directions for the use of N-(1,1,2,2-Tetramethylpropyl)formamide in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. N-(1,1,2,2-Tetramethylpropyl)formamide can be used as a solvent and a reagent in the synthesis of various bioactive compounds, such as antitumor agents, antiviral agents, and antibiotics. Another potential application is in the development of new materials, such as polymers and nanoparticles. N-(1,1,2,2-Tetramethylpropyl)formamide can be used as a solvent and a stabilizer in the synthesis of these materials. Finally, N-(1,1,2,2-Tetramethylpropyl)formamide can be used in the development of new organic reactions and reaction conditions, which can lead to the discovery of new chemical transformations.

Wissenschaftliche Forschungsanwendungen

N-(1,1,2,2-Tetramethylpropyl)formamide is commonly used as a solvent and a reagent in organic synthesis. It can be used as a substitute for toxic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). N-(1,1,2,2-Tetramethylpropyl)formamide has been shown to be an effective solvent for a variety of organic reactions, including Grignard reactions, Friedel-Crafts reactions, and Suzuki-Miyaura cross-coupling reactions. N-(1,1,2,2-Tetramethylpropyl)formamide has also been used as a reagent in the synthesis of various compounds, such as β-lactams, β-amino acids, and quinolines.

Eigenschaften

IUPAC Name |

N-(2,3,3-trimethylbutan-2-yl)formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2,3)8(4,5)9-6-10/h6H,1-5H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEKUIJCVVCFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3,3-trimethylbutan-2-yl)formamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

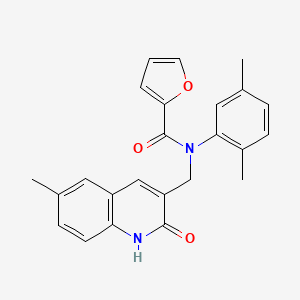

![4-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7684020.png)

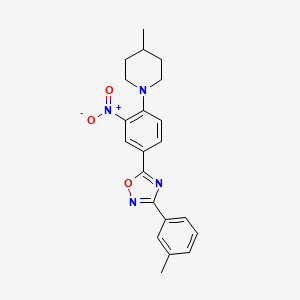

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)

![N-(3-chloro-4-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684064.png)

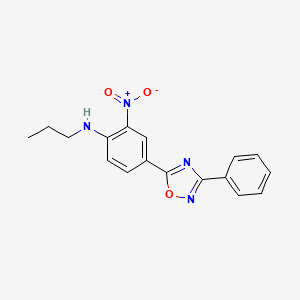

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)